molecular formula C28H29N3O4 B15153749 Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15153749
M. Wt: 471.5 g/mol
InChI Key: REDJMFJVTRHVSO-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with phenylcarbonyl and methylphenylcarbonyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H29N3O4/c1-3-35-28(34)23-12-13-25(24(19-23)29-26(32)22-11-7-8-20(2)18-22)30-14-16-31(17-15-30)27(33)21-9-5-4-6-10-21/h4-13,18-19H,3,14-17H2,1-2H3,(H,29,32)

InChI Key

REDJMFJVTRHVSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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